molecular formula C10H16ClN3S2 B13332363 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B13332363
M. Wt: 277.8 g/mol
InChI Key: NDCFOAMAGRKOCB-UHFFFAOYSA-N
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Description

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a crucial intermediate in the synthesis of this compound . This process often employs stereoselective methodologies to ensure the correct configuration of the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the synthetic processes.

Chemical Reactions Analysis

Types of Reactions

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride can undergo various chemical reactions, including:

    Reduction: This process involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in various biological processes. The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

Uniqueness

What sets 2-((8-Azabicyclo[3.2.1]octan-3-yl)thio)-5-methyl-1,3,4-thiadiazole hydrochloride apart is its combination of the 8-azabicyclo[3.2.1]octane scaffold with the thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16ClN3S2

Molecular Weight

277.8 g/mol

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride

InChI

InChI=1S/C10H15N3S2.ClH/c1-6-12-13-10(14-6)15-9-4-7-2-3-8(5-9)11-7;/h7-9,11H,2-5H2,1H3;1H

InChI Key

NDCFOAMAGRKOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2CC3CCC(C2)N3.Cl

Origin of Product

United States

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